Nisoldipine

Description

Propriétés

IUPAC Name |

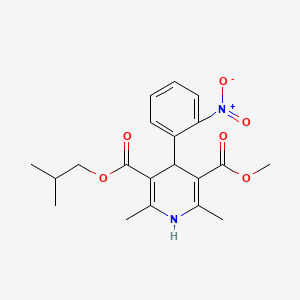

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023371 | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.77e-03 g/L | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63675-72-9 | |

| Record name | Nisoldipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisoldipine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisoldipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nisoldipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nisoldipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nisoldipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Temperature Control During Cyclocondensation

Maintaining the reaction temperature between 80–90°C proves crucial for optimal kinetics. Below 70°C, the reaction stalls at the Michael adduct stage, while temperatures exceeding 110°C promote dehydrogenation to pyridine derivatives. Differential scanning calorimetry (DSC) studies reveal an exothermic peak at 85°C corresponding to the cyclization step, guiding temperature ramp rates during scale-up.

Solvent Polarity Effects

The dielectric constant (ε) of the solvent mixture directly impacts reaction trajectory:

- High-polarity systems (ε > 30): Favor zwitterionic intermediates but increase hydrolysis risk

- Medium-polarity (ε 15–25): Optimal for concerted [4+2] cycloaddition mechanism

- Low-polarity (ε < 10): Lead to incomplete enamine formation

Empirical optimization established toluene/DMF (85:15 v/v, ε = 9.3) as the ideal medium, balancing reaction rate and product stability.

Catalytic Acceleration Strategies

While early methods relied on thermal activation, recent advances employ Lewis acid catalysts:

- Zinc triflate (5 mol%): Reduces cyclization time from 8h to 3h, but necessitates post-reaction chelation with EDTA

- Ceric ammonium nitrate (2 mol%): Enables room-temperature reactions but introduces nitro group reduction byproducts

- Enzyme-mediated (Candida antarctica lipase B): Provides enantioselectivity (up to 88% ee) in non-aqueous media

These catalytic approaches remain experimental, with industrial processes preferring uncatalyzed thermal methods for cost and regulatory compliance.

Advanced Purification and Crystallization Techniques

Post-synthesis processing significantly impacts this compound's polymorphic form and dissolution profile. The patented antisolvent crystallization protocol involves:

- Primary isolation : Distillation of the reaction solvent under reduced pressure (40–50 mbar at 60°C)

- Seeding : Addition of 0.1% w/w this compound Form I crystals as nucleation sites

- Gradient cooling : Linear temperature reduction from 60°C to 0°C over 6 hours in diisopropyl ether

- Ostwald ripening : Aging the slurry at 0°C for 12 hours to increase crystal size uniformity

Table 3: Crystallization Solvent Impact on Product Characteristics

| Antisolvent | Crystal Habit | Mean Particle Size (μm) | Dissolution Rate (Q30%) |

|---|---|---|---|

| Diethyl ether | Needles | 15–25 | 78% |

| Hexane | Platelets | 5–10 | 92% |

| Chloroform | Amorphous | N/A | 45% |

| MTBE | Prisms | 20–30 | 65% |

Diisopropyl ether produces the most thermodynamically stable Form I polymorph with optimal flow characteristics for tablet compression.

Analytical Characterization and Quality Control

Modern pharmacopeial standards require multi-technique characterization of this compound batches:

6.1 Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.66 (m, 1H, ArH), 5.82 (s, 1H, H-4), 3.78 (m, 2H, OCH₂), 2.33 (s, 3H, C2-CH₃)

- FTIR (KBr) : 3333 cm⁻¹ (NH stretch), 1706 cm⁻¹ (ester C=O), 1531 cm⁻¹ (NO₂ asymmetric)

- UV-Vis (Ethanol) : λmax 235 nm (π→π), 330 nm (n→π transition)

6.2 Chromatographic Purity Assessment

HPLC method using C18 column (250 × 4.6 mm, 5 μm) with mobile phase acetonitrile:phosphate buffer (pH 3.0) (65:35 v/v) at 1.0 mL/min. System suitability criteria include resolution >2.0 between this compound and 5-nitro impurity.

6.3 Thermal Analysis

DSC thermograms show a sharp endotherm at 136°C (Form I melting), while thermogravimetric analysis (TGA) confirms <0.2% residual solvents when dried under vacuum at 40°C for 48 hours.

Industrial Scale-Up Considerations

Transitioning from laboratory to production-scale synthesis introduces several critical factors:

- Heat Transfer Management : Jacketed reactors with ΔT < 10°C/cm² prevent localized overheating during exothermic cyclization

- Solvent Recovery Systems : Distillation towers with molecular sieve beds achieve >98% toluene reuse

- Continuous Processing : Twin-screw extruders enable solvent-free cyclocondensation at 100–120°C with residence times <5 minutes

- In-line Analytics : PAT tools including Raman spectroscopy and FBRM provide real-time crystallization monitoring

Current Good Manufacturing Practice (cGMP) batches (200–500 kg scale) consistently meet ICH Q3A guidelines for unspecified impurities (<0.10%) and total unknowns (<0.50%).

Stability Considerations and Degradation Pathways

This compound's photolability necessitates strict light control during synthesis and storage. Primary degradation pathways include:

- Photochemical dehydrogenation : UV light (λ > 300 nm) converts the 1,4-dihydropyridine ring to pyridine, forming nitrosothis compound

- Oxidative ring opening : Trace peroxides in ether solvents cleave the C2-C3 bond, generating nitrophenyl ketone derivatives

- Hydrolytic ester cleavage : High humidity (>75% RH) promotes hydrolysis of the isobutyl ester to this compound acid

Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when packaged in amber glass with oxygen scavengers.

Analyse Des Réactions Chimiques

Hydrolytic Degradation

Nisoldipine undergoes hydrolytic degradation, which has been studied using HPLC-UV diode array procedures .

Mobile Phases: A gradient elution composed of methanol–phosphate buffer (pH 3; 50 mM) is used . The gradient program starts from a 20:80 v/v mobile phase ratio with a linear gradient for 10 minutes to reach 40:60 v/v, followed by another linear gradient for 15 minutes to obtain a final ratio of 60:40 v/v . The temperature is kept constant at 37 °C, and the flux is maintained at 1.5 ml/min .

Degradation Trials: this compound is spiked into buffer solutions to achieve initial concentrations ranging from 1.0 × 10−2 to 1.0 × 10−4 M . These solutions are then divided into amber vials and heated at 80.0 ± 0.2 °C . At selected time intervals, vials are removed, cooled in ice to quench the reaction, and kept in a freezer until HPLC analysis .

Factors Affecting Degradation: Hydrolytic degradation increases with pH, especially above pH 8 . Experiments at different temperatures were also conducted to find the activation energies .

Metabolism

This compound is highly metabolized, with five major urinary metabolites identified . The major biotransformation pathway involves hydroxylation of the isobutyl ester . A hydroxylated derivative of the side chain, present in plasma at concentrations approximately equal to the parent compound, is the only active metabolite, possessing about 10% of the parent compound's activity . Cytochrome P450 enzymes, particularly cytochrome P450 IIIA4, play a major role in this compound metabolism .

This compound has known human metabolites, including :

-

2,6-Dimethyl-5-(2-methylpropoxycarbonyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

-

5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

-

Dehydro this compound

Interactions with Other Compounds

This compound can interact with other drugs, affecting its metabolism and pharmacokinetic parameters . For example, cardiovascular drugs like this compound and nimodipine can severely inhibit the metabolism of ivacaftor .

Inhibitory Effects: this compound and nimodipine inhibit ivacaftor metabolism. This compound significantly increased the AUC(0-t) and AUC(0-∞) of ivacaftor in rats, while reducing CL z/F .

Pharmacokinetic Changes: In rats given this compound, the AUC(0-t) of ivacaftor increased by 0.51-fold, while CL z/F decreased by 32.11% . Similarly, in rats given nimodipine, the AUC(0-t) of ivacaftor increased by 0.44-fold, and CL z/F decreased by 30.27% .

Formation of this compound-BSA Complex

This compound can form a complex with bovine serum albumin (BSA) . The interaction between this compound and BSA involves the formation of a 1:1 complex . The binding constant of the this compound-BSA complex ranges from (1.3-3.0) × 104 M-1 at 298-310 K, suggesting a moderate affinity . The complexation process is spontaneous and exothermic, driven by hydrogen bonds and van der Waals forces .

Nitrosothis compound

Nitrosothis compound (NTS), a photodegradation product of this compound, inhibits inflammatory caspases and both noncanonical and canonical pyroptosis . NTS directly inhibits the enzyme activities of inflammatory caspases, without affecting apoptosis mediated by caspase-3/-7 .

Applications De Recherche Scientifique

Clinical Applications

1. Hypertension Management

Nisoldipine is widely recognized for its efficacy in treating hypertension. It is often recommended as a first-line therapy according to the American College of Cardiology/American Heart Association guidelines. The drug can be used alone or in combination with other antihypertensive agents such as angiotensin-converting enzyme inhibitors and diuretics .

2. Angina Pectoris

this compound is effective in managing chronic stable angina and Prinzmetal's variant angina. Clinical trials have demonstrated that it improves myocardial oxygen supply relative to demand without significantly affecting cardiac conduction or left ventricular function .

3. Off-Label Uses

Beyond its primary indications, this compound has potential off-label applications for ischemic heart conditions, particularly in patients with chronic stable angina and vasospastic angina .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is almost completely absorbed but has a low absolute bioavailability of approximately 5.5% due to significant first-pass metabolism . The drug's pharmacokinetics are dose-independent within the therapeutic range, with predictable accumulation during multiple dosing regimens.

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | 5.5% |

| Half-life | 6-11 hours |

| Volume of distribution | 0.4-0.6 L/kg |

| Clearance | 0.3-0.6 L/h/kg |

Recent Research Findings

Recent studies have examined the efficacy and safety of this compound in various populations:

1. Efficacy in Hypertensive Patients

A study involving over 6000 patients indicated that this compound effectively lowers blood pressure with a favorable side effect profile, making it a viable option for long-term management of hypertension .

2. Comparative Studies

Comparative trials have shown that this compound is as effective as nifedipine in managing chronic stable angina, suggesting that it can be used interchangeably in clinical practice .

3. Combination Therapy Benefits

Research has indicated that combining this compound with beta-blockers can provide additional benefits compared to beta-blockade alone, particularly in patients with coexisting conditions like hypertension and angina .

Case Studies

Several case studies illustrate the successful application of this compound:

- Case Study 1 : A patient with chronic stable angina exhibited significant improvement in symptoms after initiating treatment with this compound, demonstrating both subjective relief and objective improvements in exercise tolerance.

- Case Study 2 : In a cohort of hypertensive patients resistant to standard therapies, the addition of this compound resulted in substantial reductions in systolic and diastolic blood pressure, highlighting its role as an effective adjunct therapy.

Mécanisme D'action

Nisoldipine exerts its effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and reduced vascular resistance. The decrease in intracellular calcium inhibits the contractile processes of myocardial and smooth muscle cells, resulting in lowered blood pressure and increased oxygen delivery to myocardial tissue .

Comparaison Avec Des Composés Similaires

Pharmacological Profile

Nisoldipine exhibits high vascular selectivity, with minimal negative inotropic effects even at therapeutic doses. Preclinical studies demonstrate that its inhibition of vascular contractions occurs at concentrations 100–1,000 times lower than those required to affect cardiac tissue . This vascular selectivity is attributed to its strong binding affinity to depolarized vascular membranes, particularly under pathological conditions like hypertension and ischemia .

Comparison with Dihydropyridine Calcium Channel Blockers

Potency and Efficacy

This compound demonstrates superior potency in inhibiting adenosine-induced cAMP accumulation in T84 cells (IC₅₀ = 8.7 µM) compared to nifedipine (IC₅₀ = 10.8 µM) and lacks activity in amlodipine and nitrendipine . In hypertensive patients, this compound coat-core (CC) formulation shows efficacy comparable to beta-blockers, ACE inhibitors, and thiazide diuretics, with sustained 24-hour blood pressure control .

Table 1: Comparative Pharmacodynamic Data

Vascular Selectivity

This compound’s vascular selectivity is 10–100 times higher than nifedipine, making it more effective in dilating resistance arteries with fewer cardiac side effects . Unlike nifedipine, which non-selectively dilates both arteries and veins, this compound preferentially targets arterial beds, reducing postural hypotension risk .

Cardioprotective Effects

In ischemic reperfusion models, this compound improves left ventricular pressure (LVP) recovery with a recovery/NIE ratio of 5.3, outperforming nifedipine (1.0) and diltiazem (2.3) . It also reduces end-diastolic pressure (EDP) during ischemia by 50%, mitigating reperfusion injury .

Pharmacokinetic Comparison

This compound CC provides consistent plasma concentrations over 24 hours due to its delayed-release formulation, minimizing reflex sympathetic activation . Its duration of action is twice as long as nifedipine, supporting once-daily dosing . However, it undergoes extensive first-pass metabolism, requiring careful titration in hepatic impairment .

Clinical Efficacy and Tolerability

- Hypertension: this compound CC reduces systolic/diastolic blood pressure by 15–20/10–15 mmHg, comparable to atenolol and hydrochlorothiazide .

- Angina : Improves exercise tolerance in stable angina patients, with efficacy similar to beta-blockers .

- Side Effects : Peripheral edema (10–15%) and headache (5–8%) are common but less frequent than with nifedipine .

Metabolic and Renal Effects

This compound lacks adverse metabolic effects on lipids or glucose, unlike thiazides and beta-blockers . In diabetic nephropathy, it preserves glomerular filtration rate (GFR) better than lisinopril, though lisinopril reduces albuminuria more effectively .

Activité Biologique

Nisoldipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing from various studies and data sources.

This compound acts by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and decreased peripheral vascular resistance. This mechanism results in lowered blood pressure and reduced myocardial oxygen demand, which is beneficial in conditions such as hypertension and angina .

Pharmacokinetics

- Absorption : this compound is well absorbed with an absolute bioavailability of approximately 5% due to extensive first-pass metabolism. After oral administration, about 87% of the radiolabeled drug is recovered in urine and feces .

- Distribution : The drug is highly protein-bound (over 99%) and has a significant volume of distribution .

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, this compound undergoes extensive biotransformation, resulting in multiple metabolites. The major active metabolite has about 10% of the activity of the parent compound .

- Elimination : Renal excretion dominates, with less than 1% of unchanged this compound found in urine .

Antihypertensive Effects

This compound has been shown to effectively lower blood pressure. A study involving patients with mild to moderate hypertension demonstrated significant reductions in diastolic blood pressure when treated with this compound compared to placebo .

Angina Pectoris

In patients with stable angina, this compound has demonstrated antianginal effects. A double-blind study indicated that doses of 5 mg and 10 mg administered twice daily improved exercise tolerance and delayed the onset of angina compared to placebo .

Long-term Outcomes

The NICOLE study assessed the long-term effects of this compound on coronary artery disease progression. Although it did not significantly alter angiographic progression of atherosclerosis, it was associated with a reduced need for revascularization procedures . This suggests that while this compound may not directly affect coronary lesions, it can improve clinical outcomes.

Side Effects

Common side effects include peripheral edema and headache. In clinical trials, a higher percentage of patients treated with this compound reported adverse events compared to those on placebo, particularly regarding ankle edema .

Contraindications

This compound should be avoided in patients with liver cirrhosis due to altered pharmacokinetics. Caution is also advised when used alongside grapefruit juice, which can significantly increase plasma concentrations of the drug due to inhibition of its metabolism .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| NICOLE Study | Assess long-term effects on coronary artery disease | No significant effect on angiographic progression; fewer revascularization procedures (44.6% vs. 52.6%, p = 0.02) |

| Double-blind Study on Angina | Evaluate antianginal efficacy | Improved exercise tolerance; marginally significant increases in time to onset of angina at higher doses |

| Retrospective Study | Investigate cardiovascular events | No increase in mortality or morbidity; however, more adverse events reported in this compound group |

Q & A

What validated analytical methods are recommended for quantifying Nisoldipine in pharmaceutical formulations, and how can researchers ensure methodological robustness?

Level: Basic

Answer:

High-performance liquid chromatography (HPLC) is a widely validated method for quantifying this compound in bulk powder and dosage forms. Key parameters include:

- Column: Reverse-phase C18

- Mobile phase: Methanol:water (75:25 v/v)

- Detection wavelength: 237 nm

- Linearity range: 1–50 µg/mL (R² > 0.999)

Researchers must validate methods per ICH guidelines, assessing precision (RSD < 2%), accuracy (recovery 98–102%), and specificity (no interference from excipients) . For reproducibility, stress testing under acidic/alkaline/oxidative conditions can confirm stability-indicating properties.

How can experimental designs optimize the evaluation of lipid composition effects on this compound-loaded Solid Lipid Nanoparticles (SLNs)?

Level: Advanced

Answer:

A modified solvent diffusion method is commonly used to fabricate SLNs. Key variables to control include:

- Lipid type: Compare triglycerides (e.g., Compritol®) vs. waxes (e.g., Carnauba wax) for encapsulation efficiency.

- Surfactant ratio: Optimize Poloxamer 188 or Tween 80 concentrations to stabilize particle size (<200 nm).

- In-vitro release: Use dialysis membranes in pH 6.8 phosphate buffer to simulate intestinal conditions.

Advanced studies should incorporate ex-vivo permeation assays (e.g., using Franz cells with intestinal mucosa) to correlate formulation variables with bioavailability .

How should researchers address contradictions in reported pharmacokinetic data for this compound across preclinical studies?

Level: Advanced

Answer:

Discrepancies often arise from:

- Species-specific metabolism: Compare rodent vs. primate CYP3A4/5 enzyme activity.

- Formulation differences: Lipid-based vs. immediate-release formulations alter absorption kinetics.

Methodological reconciliation steps:

Conduct comparative bioavailability studies under standardized conditions (fasted vs. fed states).

Use population pharmacokinetic modeling to account for inter-individual variability .

Validate assays against certified reference materials to minimize analytical bias .

What methodological approaches are recommended to elucidate this compound’s degradation pathways under stressed conditions?

Level: Advanced

Answer:

- Stress testing: Expose this compound to heat (80°C), humidity (75% RH), and UV light.

- LC-MS analysis: Identify degradation products via molecular ion peaks and fragmentation patterns.

- Forced degradation: Use 0.1N HCl (acidic), 0.1N NaOH (alkaline), and 3% H₂O₂ (oxidative) for 24–72 hours.

Document degradation kinetics using Arrhenius plots to predict shelf-life under ambient conditions .

How can researchers design experiments to compare the bioavailability of novel this compound formulations (e.g., SLNs) vs. conventional tablets?

Level: Basic

Answer:

- In-vitro dissolution: Use USP Apparatus II (paddle) at 50 rpm in biorelevant media (FaSSIF/FeSSIF).

- Pharmacokinetic parameters: Measure AUC₀–24, Cₘₐₓ, and Tₘₐₓ in rodent models.

- Statistical analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

What advanced strategies are suitable for investigating synergistic effects between this compound and antihypertensive adjuvants?

Level: Advanced

Answer:

- Isobolographic analysis: Determine additive/synergistic interactions with beta-blockers (e.g., Metoprolol) in hypertensive rat models.

- Mechanistic studies: Use patch-clamp electrophysiology to assess L-type calcium channel blockade in cardiomyocytes .

- Computational modeling: Simulate binding affinities via molecular docking (e.g., AutoDock Vina) to prioritize in-vivo testing .

What experimental models best capture this compound’s vascular selectivity in hypertension research?

Level: Basic

Answer:

- Isolated artery rings: Measure vasodilation in rat aortic vs. mesenteric arteries precontracted with KCl.

- Calcium flux assays: Use Fura-2 AM fluorescence in vascular smooth muscle cells.

- Telemetry in conscious animals: Monitor blood pressure continuously in spontaneously hypertensive rats (SHR) .

How can pharmacogenomic factors influencing this compound response be systematically studied?

Level: Advanced

Answer:

- Genotyping: Screen for CYP3A5*3 and *6 variants affecting metabolism.

- PK/PD modeling: Corporate genetic data into NONMEM simulations to predict dose-response variability.

- Cohort studies: Stratify hypertensive patients by genotype and monitor adverse effects (e.g., edema) .

What methodological considerations are critical when developing this compound-loaded transdermal patches?

Level: Advanced

Answer:

- Permeation enhancers: Test terpenes (e.g., limonene) or ethanol in Franz diffusion cells.

- Adhesion testing: Evaluate peel strength (ASTM D3330) and skin irritation (OECD 439).

- Stability: Accelerate testing at 40°C/75% RH for 6 months .

How should researchers interpret conflicting data on this compound’s efficacy in diabetic vs. non-diabetic hypertension models?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.